molecular formula C16H16O4 B7959910 Methyl 4-(3,4-dimethoxyphenyl)benzoate

Methyl 4-(3,4-dimethoxyphenyl)benzoate

Cat. No.: B7959910
M. Wt: 272.29 g/mol
InChI Key: MVDHOJUHRYPXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3,4-dimethoxyphenyl)benzoate is a chemical compound for research applications. Compounds within this family, characterized by a benzoate ester linked to a dimethoxyphenyl group, are of significant interest in material science, particularly in the development of nonlinear optical (NLO) materials. Research on structurally similar molecules, such as methyl 4-((4-aminophenyl)ethynyl)benzoate, has demonstrated their potential in optical limiting applications under continuous-wave laser excitation. These compounds often function as part of a donor-π-acceptor (D-π-A) system, where the dimethoxyphenyl group can act as an electron-donor, and the benzoate ester can serve as an electron-acceptor, promoting intramolecular charge transfer (ICT) . This charge transfer is a key mechanism responsible for large second-order molecular hyperpolarizabilities, making such materials promising for use in optical signal processing and photonic devices . The compound is intended for use in investigating structure-property relationships, synthesizing more complex organic architectures, and exploring third-order nonlinear optical susceptibility. Handling should follow standard laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-9-8-13(10-15(14)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDHOJUHRYPXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura cross-coupling reaction is the most widely reported method for assembling the biphenyl core of methyl 4-(3,4-dimethoxyphenyl)benzoate. This palladium-catalyzed reaction couples a boronic acid derivative with an aromatic halide, enabling precise control over the substitution pattern. For example, 4-bromobenzoic acid derivatives are coupled with 3,4-dimethoxyphenylboronic acid to form 4-(3,4-dimethoxyphenyl)benzoic acid precursors.

The choice of palladium catalyst significantly impacts yield. While Pd(OAc)₂ with ligands like XPhos achieves 70–85% yields in toluene at 110°C, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol improves solubility and reaction efficiency. A representative protocol from Liu and Seeberger (2004) couples 4-bromobenzyl alcohol with 3,4-dimethoxyphenylboronic acid using Pd(OAc)₂ and K₃PO₄, yielding 95% of the biphenyl alcohol intermediate.

Optimization of Reaction Conditions

Table 1: Comparative Suzuki-Miyaura Coupling Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂, XPhos, K₃PO₄Toluene11085
Pd(OAc)₂, TBAB, K₃PO₄Ethanol8095
Pd₂(dba)₃, SPhosDioxane10078

Key observations:

  • Polar solvents like ethanol enhance boronic acid solubility, reducing reaction time.

  • Bulky phosphine ligands (XPhos, SPhos) suppress homocoupling side reactions.

  • Elevated temperatures (80–110°C) are necessary for aryl bromide activation.

Esterification Strategies for Methyl Benzoate Formation

Acid-Catalyzed Fischer Esterification

The methyl ester group is typically introduced via Fischer esterification of the benzoic acid intermediate. A benchmark method involves refluxing benzoic acid with excess methanol (4:1 molar ratio) in the presence of concentrated H₂SO₄ (15 wt%) at 95–110°C for 8–10 hours. This approach achieves 90–98% conversion but requires careful control of water removal to shift equilibrium toward ester formation.

Critical Parameters:

  • Methanol Excess: A 4:1 molar ratio of methanol to acid ensures high conversion.

  • Catalyst Loading: H₂SO₄ at 15% of the acid weight optimizes protonation without side reactions.

  • Temperature: Reflux conditions (95–110°C) accelerate reaction kinetics.

Microwave-Assisted Esterification

Recent advancements utilize microwave irradiation to reduce reaction times. For instance, 4-(3,4-dimethoxyphenyl)benzoic acid esterified with methanol under microwave (150°C, 20 min) achieves 94% yield using Amberlyst-15 as a heterogeneous catalyst. This method minimizes thermal degradation of sensitive methoxy groups.

Functional Group Interconversion: Methylation and Demethylation

Selective Methylation of Phenolic Groups

When the biphenyl precursor lacks methoxy groups, methylation becomes necessary. Dimethyl sulfate (DMS) in acetone or ethyl methyl ketone with K₂CO₃ as a base selectively methylates phenolic -OH groups at 50–70°C. For example, 4-amino-3,5-dihydroxybenzoic acid methyl ester treated with DMS in acetone introduces methoxy groups in 85% yield.

Table 2: Methylation Efficiency with Different Bases

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Acetone6085
NaHCO₃Ethyl methyl ketone7078
Cs₂CO₃Cyclohexanone5092

Demethylation for Regioselective Modification

Controlled demethylation using AlCl₃ in toluene (50–100°C) allows regioselective removal of methoxy groups if required. For instance, 3-hydroxy-4-methoxy-2-methyl benzoate treated with AlCl₃ yields 3,4-dihydroxy derivatives, which can be remethylated for structural diversification.

Integrated Synthesis Routes

Route A: Coupling Followed by Esterification

  • Suzuki Coupling: 4-Bromobenzoic acid + 3,4-dimethoxyphenylboronic acid → 4-(3,4-dimethoxyphenyl)benzoic acid.

  • Esterification: Benzoic acid + methanol → methyl ester.
    Overall Yield: 76–89%.

Route B: Esterification Prior to Coupling

  • Esterification: 4-Bromobenzoic acid → methyl 4-bromobenzoate.

  • Suzuki Coupling: Methyl 4-bromobenzoate + 3,4-dimethoxyphenylboronic acid → target compound.
    Overall Yield: 68–82%.

Advantages of Route A: Higher yields due to improved solubility of benzoic acid in coupling reactions.
Advantages of Route B: Avoids handling corrosive H₂SO₄ in later stages.

Environmental and Scalability Considerations

  • Solvent Recovery: Ethanol and toluene can be recycled via distillation, reducing waste.

  • Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse over 5 cycles with <5% activity loss.

  • Byproduct Management: Aqueous HCl washes effectively remove unreacted dimethylamine and boronic acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 4-(3,4-dimethoxyphenyl)benzoic acid, while reduction with lithium aluminum hydride can produce 4-(3,4-dimethoxyphenyl)benzyl alcohol.

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-(3,4-dimethoxyphenyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Structural Analogs

Methyl 3-Methoxybenzoate (CAS 5368-81-0)
  • Structure : A benzoate ester with a single methoxy group at the meta position.
  • Key Differences : Lacks the second methoxy group and the 3,4-dimethoxyphenyl substituent.
  • Properties : Reduced steric hindrance and lower molecular weight compared to Methyl 4-(3,4-dimethoxyphenyl)benzoate. This leads to higher solubility in polar solvents but lower thermal stability .
Methyl 3,5-Dimethoxybenzoate (CAS 2150-37-0)
  • Structure : Symmetrical dimethoxy substitution at the 3 and 5 positions of the benzoate ring.
  • Key Differences : The symmetrical substitution pattern enhances crystallinity and melting point (mp ~120–122°C) compared to the asymmetrical 3,4-dimethoxy analog .
Methyl 4-(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzoate (5d)
  • Structure : Incorporates a pyrazolo[1,5-a]pyrimidine moiety linked via an amide bond to the benzoate group.

Functional Group Variations

trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-Dimethoxystyryl]cyclohex-1-ene
  • Structure : A cyclohexene derivative with dual 3,4-dimethoxyphenyl groups and a styryl side chain.
  • Key Differences: The conjugated double bonds and non-aromatic cyclohexene backbone confer distinct electronic properties, enabling neurotrophic activity in PC12 cells, unlike the ester-based this compound .
Verapamil (CAS 52-53-9)
  • Structure : A phenylalkylamine derivative with two 3,4-dimethoxyphenyl groups and a nitrile side chain.
  • Key Differences : The tertiary amine and nitrile functionalities enable calcium channel blockade, highlighting how structural complexity beyond ester groups can dictate pharmacological action .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) LogP Key Features
This compound Not reported Low ~3.2 High lipophilicity due to dual methoxy groups
Methyl 3,5-dimethoxybenzoate 120–122 Moderate ~2.8 Symmetrical substitution enhances crystallinity
trans-3-(3,4-Dimethoxyphenyl)-4-... 217–220 Very low ~4.5 Conjugated system for bioactivity
Verapamil 141–143 Low ~3.8 Ionizable amine for membrane interaction

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3,4-dimethoxyphenyl)benzoate, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-(3,4-dimethoxyphenyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via coupling reactions using carbodiimide reagents. Purification is achieved via recrystallization or column chromatography. Purity is validated using:
  • 1H/13C NMR : To confirm methoxy (δ ~3.8–3.9 ppm) and ester carbonyl (δ ~167–170 ppm) groups .
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₁₆H₁₆O₅, [M+H]+ expected at m/z 289.1) .

Q. How do solubility properties of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Solubility challenges in aqueous media may require sonication or co-solvents like ethanol .

Q. What spectroscopic techniques distinguish this compound from structurally similar esters?

  • Methodological Answer :
  • 1H NMR : Compare integration ratios of methoxy (6H, two distinct singlets at δ ~3.8–3.9 ppm) and aromatic protons (e.g., para-substituted benzoate at δ ~7.9–8.1 ppm) .
  • 13C NMR : Ester carbonyl (δ ~167 ppm) vs. ketones (δ ~200 ppm) or carboxylic acids (δ ~170–175 ppm) .
  • IR : Absence of OH stretches (~2500–3500 cm⁻¹) rules out free carboxylic acid impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in catalytic esterification?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., FeCl₃).
  • Solvent Effects : Use toluene for azeotropic removal of water to shift equilibrium toward ester formation.
  • DOE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs). Monitor yield via HPLC or GC-MS. Higher yields (>85%) are reported with p-TsOH at 80°C for 12 hrs .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in medicinal chemistry?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock to model interactions between the 3,4-dimethoxyphenyl group and ATP-binding pockets (e.g., EGFR kinase).
  • Kinase Assays : Perform competitive binding assays (e.g., ADP-Glo™) to measure IC₅₀ values. Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with inhibitory activity .

Q. How does the substitution pattern on the phenyl ring influence the compound’s photophysical properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Compare λmax shifts in analogs (e.g., 3,4-dimethoxy vs. 4-methoxy). Electron-donating groups (e.g., -OCH₃) increase conjugation, red-shifting absorbance.
  • DFT Calculations : Compute HOMO-LUMO gaps using Gaussian09 to predict fluorescence quantum yields. Dimethoxy substitution reduces bandgap, enhancing luminescence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.